2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is a purine derivative characterized by its unique molecular structure and potential pharmacological applications. This compound is classified under purine derivatives, which are essential components in various biochemical processes, including DNA and RNA synthesis. The compound's systematic name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.
The chemical is synthesized through various methods involving the modification of existing purine structures. It can be derived from other purine derivatives through specific chemical reactions that introduce aldehyde and keto functionalities.
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is also classified as an aldehyde due to the presence of the aldehyde functional group.
The synthesis of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde typically involves multi-step organic reactions. Common synthesis strategies include:
The synthesis process may involve reagents such as acetic anhydride or phosphorus oxychloride to facilitate ring formation and functional group modifications. The use of solvents like dimethyl sulfoxide is common in these reactions to enhance solubility and reaction rates.
The molecular formula for 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is . Its structure consists of a fused bicyclic system with two carbonyl groups at positions 2 and 6 and an aldehyde group at position 8.
Key structural data include:
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde participates in various chemical reactions typical for aldehydes and diketones:
The reactivity of this compound is influenced by its functional groups. The presence of both keto and aldehyde functionalities allows for diverse reaction pathways that can lead to the formation of various derivatives with potential biological activity.
The mechanism of action for compounds like 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of purine compounds can exhibit significant pharmacological effects such as anti-inflammatory and analgesic activities through these mechanisms .
While specific physical properties such as melting point and density are not widely reported for this compound, similar purine derivatives typically exhibit moderate solubility in polar solvents and variable stability under different conditions.
Chemical properties include:
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde has potential applications in medicinal chemistry:
The compound designated as 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde exemplifies significant nomenclature ambiguities in heterocyclic chemistry. Analysis of commercial and scientific databases reveals inconsistent application of IUPAC rules, particularly concerning hydrogen atom positioning and alkyl substitution patterns. The core structure combines a purine scaffold with a carbaldehyde functionalization at position 8 and two carbonyl groups at positions 2 and 6, creating multiple tautomeric possibilities.
Critical examination shows that methyl substitution patterns create the most prevalent naming discrepancies. The closely related compound 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde (MW: 208.17, C₈H₈N₄O₃) [1] illustrates this confusion. While systematic naming prioritizes the 3,7-dimethyl configuration, alternative designations like "1,3-dimethyl" variants appear in chemical databases [5]. This inconsistency stems from:
Table 1: Nomenclature Variants in Commercial and Scientific Databases
Molecular Structure | Systematic Name | Common Variants | CAS/Registry Numbers |
---|---|---|---|
C₈H₈N₄O₃ | 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde | 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde [5] | sc-347460 (Santa Cruz) [1] |
C₉H₁₀N₄O₄ | 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid | 1,3,7-Trimethyl-2,6-dioxopurine-8-carboxylic acid | CID 57273463 [2] |
C₈H₁₀N₂O₃ | 1,3,4-trimethyl-2,6-dioxopyrimidine-5-carbaldehyde | 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | 24033-09-8 [7] |
The tetrahydro-1H-purine core exists in multiple isomeric forms that profoundly impact the chemical behavior of the 8-carbaldehyde derivative. Structural isomerism manifests in three primary dimensions:
Positional Isomerism of Substituents: Methyl group placement creates distinct chemical entities. Comparison of 2,6-dioxo-1,2,6,7-tetrahydro-purine-3-carbaldehyde (C₆H₄N₄O₃, CID 129878234) [3] with the 8-carbaldehyde isomer demonstrates how aldehyde positioning alters electronic distribution and tautomeric equilibria. The 3-carbaldehyde isomer lacks the conjugated system possible in 8-substituted purinediones, reducing its resonance stabilization.
Tautomeric Isomerism: The labile hydrogens enable proton shifting between ring nitrogens. This creates interchangeable representations such as 1H vs 3H vs 9H-tautomers, often ambiguously represented in chemical registries. Quantum mechanical studies indicate the 1H tautomer dominates for 8-carbaldehydes due to:
Table 2: Structural Isomerism in Purine-2,6-dione Carbaldehyde Derivatives
Isomer Type | Key Structural Feature | Representative Compound | PubChem CID |
---|---|---|---|
Positional (Aldehyde) | 8-carbaldehyde | 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde | 253874 [5] |
Positional (Aldehyde) | 3-carbaldehyde | 2,6-dioxo-1,2,6,7-tetrahydro-purine-3-carbaldehyde | 129878234 [3] |
Functional | 8-carboxylic acid | 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid | 57273463 [2] |
Tautomeric | 1H vs 3H tautomers | 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde | sc-347460 [1] |
The nomenclature of purine-2,6-diones has undergone three distinct evolutionary phases, reflecting broader shifts in chemical naming philosophy:
Early nomenclature relied on trivial names derived from natural products. Theobromine (3,7-dimethylxanthine, CAS 83-67-0) [6] provided the foundational naming template for substituted purinediones. Compounds were described as "theobromine-8-carbaldehyde" or "3-methylxanthine-8-al", ignoring systematic numbering. This approach persists in supplier catalogs, where 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde [1] is sometimes labeled "theobromine-8-carbaldehyde" despite not being a natural product.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1